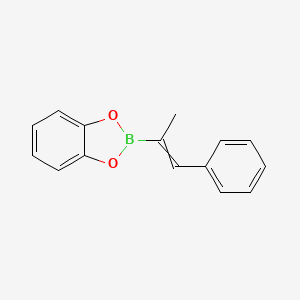
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring fused with a phenylprop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of phenylprop-1-en-2-yl derivatives with benzodioxaborole precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenylprop-1-en-2-yl boronic acid reacts with a halogenated benzodioxaborole under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzodioxaborole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylprop-1-en-2-yl benzodioxaborole oxides.
Reduction: Reduced forms like phenylprop-1-en-2-yl benzodioxaborole hydrides.
Substitution: Substituted benzodioxaborole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The benzodioxaborole ring is known to form stable complexes with various biomolecules, leading to its biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Phenylprop-1-en-2-yl)naphthalene
- 1-Phenylprop-2-en-1-one
- 2-Phenyl-2-propen-1-ol
Uniqueness
2-(1-Phenylprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its benzodioxaborole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for forming stable complexes with biomolecules. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
147024-85-9 |
|---|---|
Formule moléculaire |
C15H13BO2 |
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
2-(1-phenylprop-1-en-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H13BO2/c1-12(11-13-7-3-2-4-8-13)16-17-14-9-5-6-10-15(14)18-16/h2-11H,1H3 |
Clé InChI |
PODIBVXNPZBZTG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C(=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















